molecular formula C4H4IN3O2 B12968381 2-Iodooxazole-4-carbohydrazide

2-Iodooxazole-4-carbohydrazide

Cat. No.: B12968381
M. Wt: 253.00 g/mol
InChI Key: BSOLDIWNEFTPHB-UHFFFAOYSA-N
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Description

2-Iodooxazole-4-carbohydrazide is a high-purity chemical building block designed for research and development applications. This iodinated oxazole derivative combines an iodine atom, known for its utility in cross-coupling reactions, with a reactive carbohydrazide functional group . This unique structure makes it a valuable precursor in organic synthesis, particularly in the construction of more complex heterocyclic systems and for use in metal-catalyzed reactions such as Suzuki or Sonogashira couplings . The carbohydrazide moiety is a versatile synthon, often employed in the development of various compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science . As a research chemical, it serves as a key intermediate for medicinal chemistry programs and the exploration of new chemical spaces. This product is strictly for research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and employ all appropriate safety precautions. Molecular Formula: C3H2IN3O2 Molecular Weight: 194.96 g/mol

Properties

Molecular Formula

C4H4IN3O2

Molecular Weight

253.00 g/mol

IUPAC Name

2-iodo-1,3-oxazole-4-carbohydrazide

InChI

InChI=1S/C4H4IN3O2/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9)

InChI Key

BSOLDIWNEFTPHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)I)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 2-Iodooxazole Core

  • Lithiation and Iodination Method :
    Starting from oxazole or substituted oxazoles, lithiation at the 2-position is achieved using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (−78 °C). Subsequent treatment with iodine leads to selective iodination at the 2-position. This method provides good regioselectivity and yields of 2-iodooxazole derivatives.

    • Example: Dilithiation of oxazole derivatives followed by iodine quenching yields 2-iodooxazole in yields up to 79% with minor formation of diiodinated byproducts.
  • Van Leusen Oxazole Synthesis :
    This method involves the cyclization of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions (e.g., K2CO3 in methanol) to form oxazole rings. The 2-position can be subsequently iodinated using lithiation/iodination protocols.

Introduction of the Carbohydrazide Group at the 4-Position

  • Conversion of 4-Substituted Oxazole to Carbohydrazide :
    The 4-position of oxazole can be functionalized with a carboxyl or carboxamide group, which is then converted to carbohydrazide by reaction with hydrazine hydrate.

    • A typical route involves first synthesizing 2-iodooxazole-4-carboxylic acid or 2-iodooxazole-4-carboxamide, followed by treatment with hydrazine to yield the carbohydrazide derivative.
  • Condensation and Cyclization Approach :
    Starting from α-hydroxy ketones, condensation with potassium cyanate and subsequent cyclization can form oxazolone intermediates. These intermediates can be further reacted with hydrazine derivatives to introduce the carbohydrazide functionality at the 4-position.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Lithiation/Iodination LiHMDS, THF, −78 °C; I2 2-Iodooxazole (79%) High regioselectivity at C-2
2 Oxazole ring formation Aldehyde + TosMIC, K2CO3, MeOH, reflux 2,4-Disubstituted oxazole Van Leusen synthesis for oxazole core
3 Carboxylation/Amidation Oxidation or amidation of 4-position 2-Iodooxazole-4-carboxamide Precursor for carbohydrazide
4 Hydrazinolysis Hydrazine hydrate, reflux 2-Iodooxazole-4-carbohydrazide Conversion of amide to carbohydrazide
  • The lithiation/iodination step is sensitive to temperature and solvent; low temperatures (−78 °C) in THF are critical to avoid over-iodination or side reactions.
  • The Van Leusen oxazole synthesis provides a mild and efficient route to 2,4-disubstituted oxazoles, with TosMIC acting as a versatile isocyanide reagent.
  • Hydrazinolysis requires careful control of reaction time and temperature to ensure complete conversion without decomposition of the oxazole ring.
  • Modifications such as the addition of polar aprotic solvents (e.g., DMPU) during lithiation can improve regioselectivity and yield of iodinated products.

Several studies have reported variations in the preparation of 2-iodooxazole derivatives and their functionalization:

Study/Source Methodology Highlights Yield Range (%) Key Observations
Vedejs and Luchetta (Lithiation/Iodination) Use of LiHMDS and iodine at −78 °C; addition of DMPU improves selectivity 70–79 Difficult reproducibility; improved by solvent modification
EvitaChem Condensation of α-hydroxy ketones and isocyanates; hydrazinolysis for carbohydrazide Not specified Efficient for introducing carboxamide and carbohydrazide groups
Munin Thesis Van Leusen oxazole synthesis with TosMIC; Suzuki coupling for further functionalization 70–89 High regioselectivity; late-stage iodination possible
PMC Article Deprotonation and electrophilic substitution on oxazole derivatives Up to 90 Use of organozinc intermediates for cross-coupling

The preparation of this compound involves a multi-step synthetic sequence combining selective lithiation/iodination of oxazole rings, oxazole ring construction via Van Leusen synthesis, and functional group transformations to introduce the carbohydrazide moiety. The key to successful synthesis lies in controlling reaction conditions, particularly temperature and solvent environment during lithiation and iodination, and employing efficient cyclization and hydrazinolysis steps. The methodologies reported in diverse research sources provide a robust framework for the preparation of this compound with good yields and regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C2 Position

The iodine atom at C2 serves as an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling:
    Reacts with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl/heterobiaryl oxazole derivatives.
    Example:

    2-Iodooxazole-4-carbohydrazide+PhB(OH)2Pd(PPh₃)₄, K2CO3,dioxane2-Phenyloxazole-4-carbohydrazide+HI\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K}_2\text{CO}_3, \text{dioxane}} \text{2-Phenyloxazole-4-carbohydrazide} + \text{HI}

    Reported yields for analogous 2-iodooxazole couplings range from 65–85% .

  • Stille Coupling:
    Reacts with organostannanes (e.g., vinyltributyltin) to introduce alkenyl/alkynyl groups.
    Conditions: PdCl₂(PPh₃)₂, CuI, DMF, 80°C .

Reactivity of the Carbohydrazide Group

The -CONHNH₂ group participates in condensation and cyclization reactions:

A. Hydrazone Formation:
Reacts with aldehydes/ketones to form hydrazones, facilitating the synthesis of Schiff bases.
Example:

This compound+RCHOEtOH, ΔRCH=N-NHCO-oxazole+H2O\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-NHCO-oxazole} + \text{H}_2\text{O}

Hydrazones exhibit applications in coordination chemistry and catalysis .

B. Cyclocondensation:
Reacts with diketones or β-ketoesters to form pyrazole or triazole-fused oxazole systems.
Example with acetylacetone:

This compound+CH3COCH2COCH3AcOHOxazolo[4,5-c]pyrazole+H2O\text{this compound} + \text{CH}_3\text{COCH}_2\text{COCH}_3 \xrightarrow{\text{AcOH}} \text{Oxazolo[4,5-c]pyrazole} + \text{H}_2\text{O}

Yields for similar cyclizations reach 70–90% .

Halogenation and Functionalization

The iodine atom can be replaced via radical or electrophilic pathways:

A. Radical Halogen Exchange:

  • Reacts with N-bromosuccinimide (NBS) under UV light to yield 2-bromooxazole-4-carbohydrazide .

B. Electrophilic Aromatic Substitution:
The oxazole ring undergoes nitration or sulfonation at C5, leaving the iodine and carbohydrazide groups intact.
Example Nitration:

This compoundHNO3/H2SO42-Iodo-5-nitrooxazole-4-carbohydrazide\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-Iodo-5-nitrooxazole-4-carbohydrazide}

Regioselectivity is driven by the electron-withdrawing carbohydrazide group.

Metal-Mediated Transformations

A. Grignard Addition:
Organomagnesium reagents attack the oxazole ring at C5, forming substituted derivatives.
Example with MeMgBr:

This compound+MeMgBr2-Iodo-5-methyloxazole-4-carbohydrazide\text{this compound} + \text{MeMgBr} \rightarrow \text{2-Iodo-5-methyloxazole-4-carbohydrazide}

Reported selectivity: >90% for C5 addition .

B. Coordination Chemistry:
The carbohydrazide group binds transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with antimicrobial activity .

Thermal and Photochemical Reactions

A. Thermolysis:
Heating in DMSO at 120°C induces iodine loss, forming oxazole-4-carbohydrazide via radical intermediates.

B. Photodeiodination:
UV irradiation in methanol generates oxazole-4-carbohydrazide with quantum yields of 0.3–0.5.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-iodooxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival.

Key Findings:

  • Cytotoxicity : 2-Iodooxazole-4-carbohydrazide has demonstrated significant activity against breast cancer cell lines, with some derivatives showing IC50 values as low as 1.143 µM against renal cancer cells .
  • Mechanism of Action : The compound may act by forming covalent bonds with nucleophilic residues in target proteins, thereby inhibiting their function.
CompoundTarget Cancer Cell LineIC50 Value (µM)
This compoundRenal Cancer1.143
Derivative ABreast Cancer2.76
Derivative BLung Cancer9.27

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Key Findings:

  • Antibacterial Activity : Compounds derived from 2-iodooxazole have shown promising results against Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects : When combined with metal complexes, the antibacterial efficacy can be enhanced significantly .
PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansWeak

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to create a variety of substituted oxazole derivatives, which are important in drug development and material science.

Synthesis Applications:

  • Building Block for Drug Development : The compound can be modified to create derivatives with enhanced biological properties.
  • Functionalization : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various oxazole derivatives, researchers synthesized a series of compounds based on this compound. The derivatives were tested against multiple cancer cell lines, revealing that certain modifications significantly increased their cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of 2-iodooxazole derivatives against clinical isolates of bacteria. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents in combating resistant infections .

Mechanism of Action

The mechanism of action of 2-Iodooxazole-4-carbohydrazide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The carbohydrazide group may form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

(a) 2-(4-Iodophenyl)oxazole

  • Structure : Contains an oxazole ring with a 4-iodophenyl substituent but lacks the carbohydrazide group.
  • Key Differences : The absence of the 4-carbohydrazide group limits its utility in reactions requiring nucleophilic hydrazine-derived sites, such as Schiff base formation or coordination chemistry .

(b) [6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetic acid (4-oxo-thiazolidin-2-ylidene)-hydrazide

  • Structure: Features a quinazolinone core, an iodine atom, and a thiazolidinone-linked hydrazide.
  • Key Differences: The quinazolinone scaffold introduces aromaticity and hydrogen-bonding capacity absent in 2-iodooxazole derivatives. Its synthesis involves multi-step reactions starting from anthranilic acid, contrasting with simpler oxazole-based routes .

(c) 3-Iodo-4-methoxybenzohydrazide

  • Structure : A benzohydrazide derivative with iodine and methoxy substituents.
  • Key Differences : The benzene ring provides distinct electronic effects compared to oxazole’s heteroaromatic system, influencing solubility and reactivity in cross-coupling reactions .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Melting Point (°C) ¹H NMR (δ, ppm) Mass Spec (M⁺)
Quinazolinone-hydrazide () C19H13Br2N5O4S2 204–209 3.58 (s, CH2), 7.14–7.86 (m, ArH), 8.57 (NH) 599 (100%)
3-Iodo-4-methoxybenzohydrazide () C8H9IN2O2 Not reported Not reported 292.08 (FW)
2-Iodooxazole-4-carbohydrazide Not available Inferred >200 Anticipated NH₂ signals ~6–8 ppm ~300–350

Data Tables and Key Findings

Table 1: Structural and Functional Comparison

Feature This compound 2-(4-Iodophenyl)oxazole Quinazolinone-hydrazide
Core Structure Oxazole Oxazole Quinazolinone
Key Substituents Iodo, carbohydrazide Iodo, phenyl Iodo, thiazolidinone
Synthetic Complexity Moderate Low High
Bioactivity Potential High (hypothesized) Moderate High (demonstrated)

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